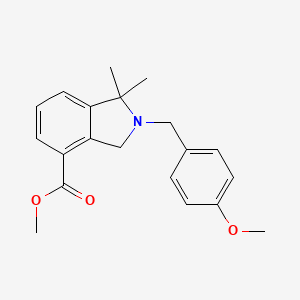
Methyl 2-(4-methoxybenzyl)-1,1-dimethylisoindoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-methoxybenzyl)-1,1-dimethylisoindoline-4-carboxylate is an organic compound with a complex structure that includes a methoxybenzyl group and an isoindoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methoxybenzyl)-1,1-dimethylisoindoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the alkylation of isoindoline derivatives with 4-methoxybenzyl halides under basic conditions, followed by esterification with methyl chloroformate. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methoxybenzyl)-1,1-dimethylisoindoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-(4-methoxybenzyl)-1,1-dimethylisoindoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-methoxybenzyl)-1,1-dimethylisoindoline-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-methoxyphenyl)-1,1-dimethylisoindoline-4-carboxylate
- Methyl 2-(4-methoxybenzyl)-1,1-dimethylisoindoline-3-carboxylate
Uniqueness
Methyl 2-(4-methoxybenzyl)-1,1-dimethylisoindoline-4-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxybenzyl group and isoindoline core make it a versatile compound for various applications, distinguishing it from other similar molecules .
Properties
Molecular Formula |
C20H23NO3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
methyl 2-[(4-methoxyphenyl)methyl]-1,1-dimethyl-3H-isoindole-4-carboxylate |
InChI |
InChI=1S/C20H23NO3/c1-20(2)18-7-5-6-16(19(22)24-4)17(18)13-21(20)12-14-8-10-15(23-3)11-9-14/h5-11H,12-13H2,1-4H3 |
InChI Key |
WQZWYJBZEQEGSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC(=C2CN1CC3=CC=C(C=C3)OC)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















